

Glisoxepide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of **Glisoxepide**, a second-generation sulfonylurea oral anti-diabetic drug.[1][2] The information presented herein is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

Glisoxepide is a complex organic molecule belonging to the sulfonylurea class of compounds. [1] Its chemical structure is characterized by a central sulfonylurea moiety linking a substituted phenyl-ethyl-isoxazole group and a hexahydro-1H-azepine ring.

IUPAC Name: N-[2-(4-{[(Azepan-1-yl)carbamoyl]sulfamoyl}phenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide[1]

Chemical Formula: C20H27N5O5S[3]

Molecular Weight: 449.53 g/mol [3]

CAS Number: 25046-79-1[3]

Synonyms: Glisoxepid, Pro-Diaban



Structural Elucidation

The core of **Glisoxepide**'s structure is the sulfonylurea functional group (-SO₂NHCONH-), which is essential for its hypoglycemic activity. This is attached to a p-phenylene group which is, in turn, substituted with a 2-(5-methylisoxazole-3-carboxamido)ethyl side chain. The other side of the sulfonylurea is connected to a 1-aminohexahydro-1H-azepine (or perhydroazepine) moiety.

Chemical Structure of Glisoxepide

Physicochemical Properties

A summary of the key physicochemical properties of **Glisoxepide** is presented in the table below.

Property	Value	Source
Melting Point	189 °C	U.S. Patent 3,668,215
Solubility in Water	1.03e-01 g/L	HMDB
рКа	Data not readily available	
LogP	Data not readily available	_

Synthesis of Glisoxepide

The synthesis of **Glisoxepide**, like other sulfonylureas, involves the formation of the key sulfonylurea linkage. A general synthetic approach is outlined in European Patent EP 1 700 848 A1, which describes the preparation of various sulfonylurea anti-diabetic drugs, including **Glisoxepide**.[4] The process involves the reaction of a suitable carbamate with a sulfonamide derivative.

General Synthetic Workflow

The synthesis can be conceptually divided into the preparation of two key intermediates followed by their coupling to form the final product.

Caption: General synthetic workflow for **Glisoxepide**.



Experimental Protocols (Representative)

The following protocols are representative of the general synthesis of sulfonylureas as described in the patent literature and are provided for illustrative purposes. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

Step 1: Synthesis of N-(p-(2-(5-methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonamide (Intermediate A)

- Objective: To couple the isoxazole moiety to the phenethylamine sulfonamide backbone.
- Procedure:
 - Dissolve p-(2-Aminoethyl)benzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
 - Cool the solution in an ice bath.
 - Add a base (e.g., triethylamine, pyridine) to the solution.
 - Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride in the same solvent.
 - Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
 - Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
 - Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of Hexahydro-1H-azepin-1-yl isocyanate (Intermediate B)

- Objective: To prepare the isocyanate intermediate from the corresponding amine.
- Procedure:



- Dissolve 1-aminohexahydro-1H-azepine in an inert solvent (e.g., toluene, dichloromethane).
- Add a phosgene equivalent (e.g., triphosgene) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCI.
- The reaction is typically performed at low temperatures and allowed to warm to room temperature.
- The progress of the reaction is monitored by IR spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch).
- The resulting isocyanate is often used in the next step without extensive purification after filtration of the amine hydrochloride salt and removal of the solvent.

Step 3: Synthesis of Glisoxepide (Final Product)

- Objective: To couple the two intermediates to form the sulfonylurea linkage.
- Procedure:
 - Dissolve Intermediate A in a suitable aprotic solvent (e.g., acetone, acetonitrile).
 - Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the sulfonamide nitrogen.
 - To this solution, add Intermediate B.
 - The reaction mixture is stirred, and the progress is monitored by TLC or LC-MS.
 - Upon completion, the reaction is quenched, and the product is isolated by precipitation or extraction.
 - The crude Glisoxepide is then purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

Signaling Pathway and Mechanism of Action

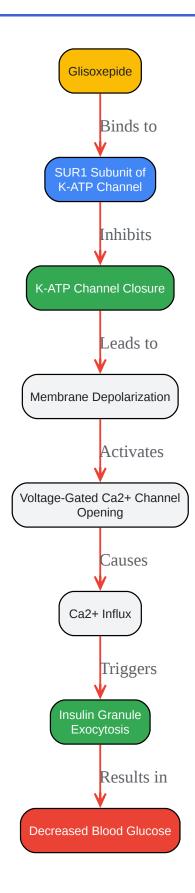






Glisoxepide exerts its therapeutic effect by stimulating insulin release from the pancreatic β -cells. The signaling pathway is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β -cell membrane.





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Caption: Mechanism of action of Glisoxepide.



This guide provides a foundational understanding of the chemical structure and a representative synthetic route for **Glisoxepide**. For detailed experimental procedures and characterization data, it is recommended to consult the primary literature and patent documents.

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